Product packaging for 8-Hydroxyquinazoline-4(3H)-one(Cat. No.:CAS No. 16064-17-8)

8-Hydroxyquinazoline-4(3H)-one

Cat. No.: B3323127
CAS No.: 16064-17-8
M. Wt: 162.15 g/mol
InChI Key: MQDRJIKLAZSSLF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology Research

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry and drug development. rroij.comijprajournal.comopenmedicinalchemistryjournal.com These structures are pervasive in nature, forming the core of many essential biological molecules like vitamins and antibiotics. openmedicinalchemistryjournal.comijraset.com In the realm of pharmaceutical sciences, it is estimated that over 85% of all biologically active chemical entities contain a heterocycle, and they are present in more than 90% of newly approved drugs. ijraset.comnih.gov

The importance of heterocyclic scaffolds lies in their vast structural diversity and their capacity to interact with a wide range of biological targets, including enzymes and receptors. rroij.comijprajournal.commdpi.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric properties. rroij.com These properties allow medicinal chemists to finely tune a molecule's characteristics, such as its solubility, lipophilicity, polarity, and hydrogen-bonding capacity. nih.gov By modifying these features, researchers can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug, enhancing its efficacy and therapeutic profile. ijprajournal.comnih.gov

Heterocyclic compounds can act as agonists or antagonists at receptors, inhibit enzymes, or modulate cellular signaling pathways. rroij.com Their versatility makes them indispensable for lead optimization in drug discovery, where initial "hit" compounds are systematically modified to improve their pharmacological properties. rroij.com Furthermore, these scaffolds are crucial in developing agents that can overcome drug resistance, a significant challenge in treating cancer and infectious diseases. rroij.com The continuous development of novel synthetic methodologies provides access to a vast and diverse chemical space of functionalized heterocycles, driving innovation in drug discovery programs. nih.gov

The Quinazoline (B50416)/Quinazolinone Nucleus as a Privileged Scaffold in Research

Within the vast family of heterocyclic compounds, the quinazoline and its oxidized form, quinazolinone, are considered "privileged scaffolds". omicsonline.orgnih.gov This designation is given to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus exhibiting a wide array of biological activities. nih.gov The quinazoline-4(3H)-one core, a fused bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds. omicsonline.orgnih.gov

The stability of the quinazolinone nucleus, coupled with its diverse biological potential, has made it a subject of intense interest for medicinal chemists. omicsonline.orgnih.gov Derivatives of this scaffold have been investigated for a broad spectrum of pharmacological activities, as detailed in the table below. openmedicinalchemistryjournal.comomicsonline.orgnih.govmdpi.comresearchgate.net

Biological Activity InvestigatedReference
Anticancer omicsonline.orgnih.gov
Antimicrobial / Antibacterial omicsonline.orgnih.govresearchgate.net
Antifungal omicsonline.orgresearchgate.net
Antiviral nih.govmdpi.com
Anti-inflammatory omicsonline.orgmdpi.com
Anticonvulsant omicsonline.orgnih.gov
Antihypertensive omicsonline.orgmdpi.com
Analgesic mdpi.com
Antimalarial omicsonline.orgnih.gov
Anti-Alzheimer's Disease mdpi.com

The reactivity of the quinazolinone ring is influenced by a lactam-lactim tautomerism and the nature and position of its substituents. omicsonline.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that positions 2, 3, 6, and 8 are particularly important for modulating the molecule's activity, making the quinazolinone scaffold a versatile starting point for designing new therapeutic agents. omicsonline.orgresearchgate.net

Structural Context of 8-Hydroxyquinazoline-4(3H)-one within Quinazolinone Chemistry

This compound is a specific derivative of the quinazolinone family. Its structure is characterized by two key components: the foundational quinazolin-4(3H)-one core and a hydroxyl (-OH) group substituted at the 8th position of the benzene ring.

The quinazolin-4(3H)-one part provides the stable, fused heterocyclic system known for its broad biological relevance. The second component, the 8-hydroxy group, introduces features characteristic of 8-hydroxyquinoline (B1678124) (also known as oxine). mdpi.com The 8-hydroxyquinoline moiety is a well-known bidentate chelating agent, capable of forming stable complexes with various metal ions through its nitrogen atom and the oxygen of the hydroxyl group. researchgate.netresearchgate.net This metal chelation ability is a critical property associated with many of the biological activities of 8-hydroxyquinoline derivatives, including anticancer and neuroprotective effects. mdpi.comresearchgate.net

Overview of Research Trajectories for this compound and Related Chemotypes

Research into this compound and its related chemical structures, often termed chemotypes, has explored various potential applications, primarily driven by the combined structural features of the quinazolinone and 8-hydroxyquinoline moieties.

One significant area of investigation is the synthesis of novel derivatives and the evaluation of their biological activities. For instance, researchers have synthesized a series of compounds that incorporate the 8-hydroxyquinoline moiety onto the quinazolinone scaffold. kfupm.edu.sa These hybrid molecules have been studied for several purposes:

Anticancer Activity: Derivatives of 8-hydroxyquinoline are known to possess anticancer properties, which can be attributed to their ability to chelate metal ions and interact with biological targets. nih.govmdpi.com By analogy, quinazolinone derivatives bearing this moiety are considered promising candidates for the development of new anticancer agents. mdpi.com Structure-activity relationship studies on related 8-hydroxyquinoline derivatives have shown that substitutions at various positions can significantly influence cytotoxicity against cancer cell lines. mdpi.comacs.org

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline core itself exhibits potent activity against various bacteria and fungi. researchgate.netimist.ma Research has been conducted on derivatives to explore their potential as antifungal agents against phytopathogenic fungi and as antibacterial agents. imist.marsc.org The development of quinazolinone-based antibacterials has also been a focus, with extensive structure-activity relationship studies aiming to create compounds effective against resistant strains like MRSA. nih.gov

Corrosion Inhibition: In a different application of their chemical properties, quinazolinone derivatives based on 8-hydroxyquinoline have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. kfupm.edu.sa These studies utilize the molecule's ability to adsorb onto the metal surface, forming a protective layer that minimizes dissolution. kfupm.edu.sa

The research trajectory for this class of compounds involves the strategic design and synthesis of new analogues, followed by thorough characterization and evaluation in various biological and chemical assays to unlock their full therapeutic or industrial potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B3323127 8-Hydroxyquinazoline-4(3H)-one CAS No. 16064-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)9-4-10-8(5)12/h1-4,11H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDRJIKLAZSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306983
Record name 8-Hydroxy-4(3H)-quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-17-8
Record name 8-Hydroxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Hydroxyquinazoline 4 3h One and Its Derivatives

General Synthetic Strategies for Quinazolinone Core Construction

The formation of the fundamental quinazolinone ring system is typically achieved through reactions that build the pyrimidinone ring onto a pre-existing benzene (B151609) derivative, most commonly an anthranilic acid or a related compound.

Cyclization is the pivotal step in forming the heterocyclic ring of the quinazolinone core. These reactions often involve the intramolecular condensation of a suitably substituted precursor. A variety of methods, including thermal, acid- or base-mediated, and transition-metal-catalyzed processes, have been developed to facilitate this transformation efficiently.

Modern approaches frequently employ metal catalysts to construct the quinazolinone skeleton under milder conditions. For instance, palladium-catalyzed carbonylative transformations have been shown to be a powerful tool for synthesizing these scaffolds mdpi.com. One such process involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by isocyanide insertion and the addition of 2-aminobenzamide. The subsequent intramolecular cyclization of the intermediate leads to the quinazolinone product mdpi.com. Another strategy involves the iodine-promoted oxidative cyclization of α-amino acids with 2-aminobenzamides, offering an operationally simple and sustainable route organic-chemistry.org.

Transition-metal-free cyclization reactions have also been established. A notable example is the cesium carbonate-promoted synthesis, which proceeds via a tandem SNAr reaction of ortho-fluorobenzamides with amides, followed by an intramolecular cyclization to yield the quinazolin-4-one ring nih.govacs.org. Microwave irradiation has been effectively used to accelerate these reactions, significantly reducing reaction times compared to conventional heating methods, as seen in the Niementowski synthesis, which involves the reaction of anthranilic acids with amides nih.gov.

Cyclization StrategyKey PrecursorsCatalyst/ReagentKey FeaturesReference
Palladium-Catalyzed Carbonylative Cyclization2-Aminobenzamides, Aryl HalidesPd(OAc)₂, CO gasVersatile for 2-arylquinazolinones. mdpi.com
Iodine-Promoted Oxidative Cyclization2-Aminobenzamides, α-Amino AcidsI₂Sustainable and operationally simple. organic-chemistry.org
Base-Promoted SNAr/Cyclizationortho-Fluorobenzamides, AmidesCs₂CO₃Transition-metal-free synthesis. nih.govacs.org
Microwave-Assisted Niementowski ReactionAnthranilic Acids, AmidesNone (MWI)Reduced reaction times and increased yields. nih.gov
Cascade Azide–Isocyanide Coupling/Cyclization2-Azidobenzaldehyde, IsocyanidesPd CatalystEfficient multi-component reaction for complex quinazolines. mdpi.com

Condensation reactions are fundamental to assembling the quinazolinone scaffold, typically involving the reaction of an anthranilic acid derivative with a one- or two-carbon component. The classical Niementowski reaction, which involves the condensation of anthranilic acids with amides, is a cornerstone of quinazolinone synthesis mdpi.comnih.gov.

Variations of this approach utilize different condensation partners. For example, 2,3-dihydroquinazolin-4(1H)-ones can be synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones, often promoted by Brønsted or Lewis acid catalysts mdpi.com. One-pot condensation reactions have been developed for enhanced efficiency, such as a copper-mediated synthesis that utilizes ammonia (B1221849) as an in situ source for amine generation, leading to the formation of four new C–N bonds in a single operation rsc.org.

Microwave-assisted organic synthesis has also been applied to condensation strategies. The cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters under microwave irradiation provides a rapid and catalyst-free route to benzimidazo[1,2-c]-quinazolines nih.gov. These methods highlight the versatility of condensation chemistry in building the diverse quinazolinone library.

Condensation Reaction TypeReactant AReactant BConditionsReference
Niementowski ReactionAnthranilic AcidAmides (e.g., Formamide)High temperature or MWI mdpi.comnih.gov
Aldehyde/Ketone CondensationAnthranilic Acid DerivativeAldehydes or KetonesAcid catalysis mdpi.com
Copper-Catalyzed One-Pot Synthesisortho-HalobenzamidesAldehydes, AmmoniaCuBr/L-proline, Cs₂CO₃ acs.orgrsc.org
Ortho-ester CyclocondensationAniline (B41778) DerivativeOrtho-estersMWI, catalyst-free nih.gov

Targeted Synthesis of 8-Hydroxyquinazoline-4(3H)-one

The synthesis of the specific 8-hydroxy-substituted quinazolinone requires careful selection of starting materials or the use of regioselective functionalization techniques to introduce the hydroxyl group at the desired position.

The most direct approach to this compound involves using a precursor that already contains the key functional groups in the correct arrangement. The logical starting material for this strategy is 2-amino-3-hydroxybenzoic acid or a protected version thereof.

By applying the general synthetic strategies described previously, 2-amino-3-hydroxybenzoic acid can be condensed with a suitable one-carbon synthon to form the desired product. For instance, a Niementowski-type reaction with formamide (B127407) would involve heating 2-amino-3-hydroxybenzoic acid to yield this compound. Protection of the phenolic hydroxyl group may be necessary to prevent side reactions, followed by a deprotection step after the quinazolinone core has been constructed. This approach is analogous to the Skraup synthesis of 8-hydroxyquinoline (B1678124) from o-aminophenol, where the aniline derivative is the foundational precursor google.comchemicalbook.comrroij.com.

An alternative to precursor-based synthesis is the late-stage functionalization of a pre-formed quinazolinone ring. Modern synthetic chemistry offers powerful tools for regioselective C-H bond activation, which can be used to introduce a hydroxyl group at the C8 position.

This strategy often employs a directing group to guide a metal catalyst to the target C-H bond. For quinoline (B57606) and related heterocycles, the N-oxide functionality is a highly effective directing group for functionalization at the C2 and C8 positions chemrxiv.org. A plausible route to this compound would, therefore, involve:

Synthesis of the parent quinazolin-4(3H)-one.

N-oxidation to form the corresponding quinazolin-4(3H)-one N-oxide.

Palladium- or rhodium-catalyzed C-H activation and subsequent hydroxylation (or acetoxylation followed by hydrolysis) directed to the C8 position.

This approach allows for the divergent functionalization of the quinoline scaffold and provides a powerful method for generating chemical diversity from a common intermediate chemrxiv.org. The development of site-selective metal-catalyzed C-H functionalization represents an attractive and efficient strategy for accessing specifically substituted quinolines and quinazolinones nih.govmdpi.com.

Derivatization and Functionalization Strategies of the this compound Core

Once synthesized, the this compound core offers several sites for further chemical modification. The primary reactive sites include the 8-hydroxyl group, the N3-amide proton, and the aromatic ring. Strategies for derivatization often draw from the well-established chemistry of 8-hydroxyquinolines and other quinazolinones.

Functionalization of the 8-Hydroxyl Group: The phenolic hydroxyl group is a prime target for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. For example, reaction with ethyl chloroacetate (B1199739) can introduce an ester-containing side chain nih.gov.

Protecting Group Chemistry: The hydroxyl group can be protected, for instance as a Boc-carbonate, to allow for selective reactions at other positions on the molecule, followed by deprotection to restore the hydroxyl functionality nih.gov.

Functionalization of the Quinazolinone Ring:

N3-Substitution: The amide nitrogen at the N3 position can be alkylated or arylated under basic conditions, allowing for the introduction of a wide variety of substituents.

Electrophilic Aromatic Substitution: The benzene portion of the molecule is activated by the 8-hydroxyl group, directing electrophilic substitution reactions such as halogenation. Analogous to 8-hydroxyquinoline, which can be chlorinated at the C5 and C7 positions using N-chlorosuccinimide (NCS) nih.govmdpi.com, similar regioselectivity can be expected for the 8-hydroxyquinazolinone core.

Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the ring system, it can be displaced by nucleophiles. For example, a 4-chloro-8-hydroxyquinazoline derivative could be synthesized and subsequently reacted with various nitrogen and sulfur nucleophiles to introduce functionality at the C4 position, a strategy demonstrated in the 8-hydroxyquinoline series researchgate.net.

Site of FunctionalizationReaction TypeReagentsResulting StructureAnalogous Reference
8-OH GroupO-Alkylation (Etherification)Alkyl Halide (e.g., R-Br), Base8-Alkoxy-quinazoline-4(3H)-one nih.gov
8-OH GroupO-Acylation (Esterification)Acyl Halide (e.g., R-COCl), Base8-Acyloxy-quinazoline-4(3H)-one nih.gov
N3 PositionN-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)3-Alkyl-8-hydroxyquinazoline-4(3H)-oneGeneral quinazolinone chemistry
C5/C7 PositionsElectrophilic HalogenationN-Chlorosuccinimide (NCS)5- and/or 7-Chloro-8-hydroxyquinazoline-4(3H)-one nih.govmdpi.com
C7 PositionMannich ReactionFormaldehyde, Secondary Amine7-((Dialkylamino)methyl)-8-hydroxyquinazoline-4(3H)-one mdpi.com

Modification at the Quinazolinone Nitrogen Atoms (N-3)

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for derivatization. Introducing substituents at this position can significantly influence the molecule's properties. A prevalent strategy involves the reaction of an appropriate anthranilic acid precursor with various reagents to build the heterocyclic ring with a pre-installed N-3 substituent.

For instance, a synthetic route can be designed where a precursor molecule is reacted with a range of isocyanate derivatives. This reaction leads to the formation of target compounds with diverse functional groups at the N-3 position, demonstrating a versatile method for N-3 functionalization nih.gov.

Substitution at Aromatic Ring Positions (C-5, C-6, C-7, C-8)

Functionalization of the carbocyclic (benzene) ring of the quinazolinone system allows for fine-tuning of electronic and steric properties. The existing 8-hydroxy group strongly influences the reactivity of this ring, particularly in electrophilic substitution reactions. Common methods for modifying these positions include classical electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic systems wikipedia.org. In the context of an 8-hydroxy-substituted ring, the hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. For the this compound scaffold, this corresponds to the C-7 (ortho) and C-5 (para) positions. Theoretical studies on the related 8-hydroxyquinoline molecule confirm that these positions are electronically favored for electrophilic attack researchgate.netorientjchem.org.

Key electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms, typically using a halogen source and a Lewis acid catalyst wikipedia.org.

Nitration: Substitution with a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid masterorganicchemistry.com.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid wikipedia.org.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, though these can be complex with highly activated systems wikipedia.org.

The reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride, an electrophile, has been studied theoretically, providing insights into the relative stability of products formed by substitution at different positions on the aromatic ring orientjchem.org.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a precise and efficient way to functionalize the aromatic ring of this compound, often starting from halogenated precursors.

The Suzuki cross-coupling reaction is a widely used method for this purpose. For the related 8-hydroxyquinoline (8-HQ) system, 5-aryl derivatives can be synthesized starting from 5-bromo-8-HQ. This process typically requires protection of the 8-hydroxy group before the palladium-catalyzed coupling with an appropriate boronic acid, followed by deprotection scispace.com. A similar strategy can be applied to prepare 5,7-disubstituted derivatives from 5,7-dibromo-8-HQ scispace.com. This highlights a powerful method for introducing aryl groups at specific positions on the aromatic ring. One-pot processes that combine traditional cross-coupling with C-H functionalization have also been developed for related nitrogen-containing heterocycles like quinoline, showcasing advanced synthetic efficiency nih.govsoton.ac.uk.

Table 1: Comparison of Aromatic Functionalization Methods

MethodDescriptionTarget PositionsKey Reagents
Electrophilic Aromatic Substitution An electrophile replaces a hydrogen atom on the aromatic ring. The 8-OH group directs substitution.C-5, C-7HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)
Suzuki Cross-Coupling A palladium-catalyzed reaction between an organoboron reagent and an aryl halide.C-5, C-7 (from halo-precursors)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base

Introduction of Side Chains and Heterocyclic Moieties

Attaching various side chains and other heterocyclic rings to the this compound core is a key strategy for developing new derivatives. These moieties can be introduced at the N-3 position, the C-2 position, or on the aromatic ring.

For example, a series of 4(3H)-quinazolinone derivatives bearing a dithiocarbamate (B8719985) side chain have been synthesized and evaluated acgpubs.org. Another modification involves the introduction of a thiophen-2-yl moiety, creating compounds with extended conjugation and different biological profiles acgpubs.org. Furthermore, the synthesis of 4-amino-8-oxy-2-phenylquinazolines has been achieved through the reaction of N-(2-R¹-oxyphenyl)benzimidoyl chlorides with cyanamide (B42294) derivatives, which can subsequently be converted to the corresponding hydroxyquinazoline derivatives researchgate.net. The synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4 has also been reported, starting from 4-chloro-8-tosyloxyquinoline and reacting it with various nitrogen and sulfur nucleophiles researchgate.net.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic strategies increasingly focus on efficiency, sustainability, and reduced environmental impact. These "green chemistry" principles have been applied to the synthesis of quinazolinone derivatives, emphasizing the use of less hazardous solvents, reduced reaction times, and energy-efficient methods. One-pot reactions, which combine multiple synthetic steps into a single operation, and the use of environmentally benign solvents like water are key features of this approach sci-hub.catmdpi.com. Iron-catalyzed cyclization reactions performed in aqueous media represent a significant advance in the green synthesis of these heterocyclic systems sci-hub.cat.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity nih.gov. This technique has been successfully applied to the synthesis of quinazolin-4(3H)-ones.

Several protocols utilize microwave irradiation for the key cyclization step. For example, the condensation of an anthranilamide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave conditions, affording quinazolin-4(3H)-one derivatives in good to excellent yields within minutes scispace.com. This method offers advantages of simplicity, mild conditions, and high efficiency scispace.com. Other studies have developed metal-free approaches or used different catalysts to synthesize diverse quinazolinone libraries under microwave irradiation, highlighting the versatility of this technology researchgate.net.

Table 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones

Starting MaterialsCatalystConditionsReaction TimeAdvantagesReference
Anthranilamide and Aldehyde/KetoneSbCl₃ (1 mol%)Solvent-free, Microwave (200 W)3–5 minHigh yields, rapid, solvent-free scispace.com
2-Halobenzoic acid and AmidineFe₂(acac)₃ or FeCl₃Water or DMF, Microwave30 minGreen solvent (water), rapid, efficient sci-hub.cat
2-Aminobenzonitriles and CarbonylsMetal-free catalystMicrowave irradiationVariesMetal-free, good to excellent yields researchgate.net

Deep Eutectic Solvents and Solvent-Free Conditions

Green chemistry principles have spurred the adoption of alternative reaction media and conditions to minimize the use of volatile and toxic organic solvents. Deep eutectic solvents (DESs) and solvent-free approaches have emerged as powerful tools in the synthesis of quinazolinone derivatives.

Deep Eutectic Solvents (DESs)

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. nih.gov They are attractive alternatives to conventional solvents due to their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov Various DESs have been successfully employed as both the solvent and catalyst in quinazolinone synthesis.

A common and effective DES is a 1:2 molar ratio of choline (B1196258) chloride and urea. researchgate.nettbzmed.ac.ir This system has been shown to significantly enhance reaction yields and reduce reaction times. tbzmed.ac.ir For instance, in the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates, choline chloride:urea was identified as the most effective medium among twenty tested DESs. researchgate.net Another study demonstrated that using a choline chloride:urea DES for the synthesis of 4-anilinoquinazoline (B1210976) derivatives reduced the reaction time to 15-20 minutes with yields of 60-72%, a significant improvement over the 3-4 hours and 30-42% yields seen in conventional DMF solvent. tbzmed.ac.ir Other DES combinations, such as L-(+)-tartaric acid with N,N'-dimethylurea (DMU) or choline chloride, have also proven effective in mediating the cyclization reactions required to form the quinazolinone core, affording products in good to excellent yields. nih.govresearchgate.net

Table 1: Examples of Deep Eutectic Solvents in Quinazolinone Synthesis
DES Composition (Molar Ratio)ReactantsProduct TypeKey AdvantagesReference
Choline Chloride : Urea (1:2)Anthranilic acid, Isothiocyanates2-Mercaptoquinazolin-4(3H)-onesActs as both solvent and catalyst researchgate.net
Choline Chloride : Urea4-chloro-7-methoxyquinazoline, Amines4-Anilinoquinazoline derivativesReduced reaction time (15-20 min vs 3-4 h), improved yields (60-72%) tbzmed.ac.ir
L-(+)-Tartaric acid : Choline ChlorideAnthranilamide, Aldehydes, Diaminesbis-Quinazolin-4-one derivativesEnvironmentally sustainable, good to excellent yields nih.gov
L-(+)-Tartaric acid : N,N'-Dimethylurea2-Aminobenzamide, Aldehydes/KetonesSubstituted quinazolinonesGreener protocol, good to excellent yields (62-95%) researchgate.net

Solvent-Free Conditions

Eliminating the solvent entirely represents an ideal green synthetic approach. Solvent-free reactions often lead to improved efficiency, easier product isolation, and reduced environmental impact. Montmorillonite K-10 clay, a reusable and inexpensive catalyst, has been effectively used for the solvent-free synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilic acid and various amides at elevated temperatures. slideshare.netresearchgate.net This method avoids the use of hazardous solvents and simplifies the workup procedure. slideshare.net

Furthermore, a metal- and catalyst-free protocol has been developed for synthesizing quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com This reaction proceeds under neat (solvent-free) conditions, initially providing the desired product in 56% yield, demonstrating the feasibility of forming the quinazolinone scaffold without any solvent or catalyst. mdpi.com

Table 2: Solvent-Free Synthesis of Quinazolin-4(3H)-ones
ReactantsCatalyst/ConditionsKey AdvantagesReference
Anthranilic acid, Amides (e.g., nicotinamide (B372718), benzamide)Montmorillonite K-10 clay, 150 °CEconomical, environmentally benign, reusable catalyst slideshare.netresearchgate.net
o-Aminobenzamide, StyrenesNeat reaction (no solvent), DTBP (oxidant)Metal- and catalyst-free, sustainable operation mdpi.com

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.gov They allow for the rapid construction of complex molecules like quinazolinones from simple, readily available precursors. mdpi.com

One notable example is a palladium-catalyzed four-component reaction for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones. mdpi.com This reaction utilizes 2-bromoanilines, various amines, orthoesters, and carbon monoxide to produce the desired quinazolinones in good to excellent yields ranging from 65% to 92%. mdpi.com

Another powerful MCR strategy involves the Ugi four-component reaction (Ugi-4CR). nih.gov A two-step protocol using an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the rapid synthesis of diverse and complex polycyclic quinazolinones. nih.gov

In a move towards more sustainable MCRs, a metal-free, one-pot, three-component synthesis has been developed. nih.gov This method involves the reaction of arenediazonium salts, nitriles, and bifunctional anilines to efficiently produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones through the formation of three new C-N bonds in a domino sequence. nih.gov This approach is lauded for its use of easily accessible reactants, mild conditions, and broad functional group tolerance. nih.gov

Table 3: Multi-Component Reaction Strategies for Quinazolinone Synthesis
Reaction TypeComponentsCatalyst/ConditionsYieldReference
Four-Component Reaction2-Bromoanilines, Amines, Ortho esters, Carbon monoxidePalladium catalyst65-92% mdpi.com
Ugi Four-Component ReactionVaries (e.g., isocyanide, amine, aldehyde, carboxylic acid)Followed by Pd-catalyzed annulation56-67% (for specific polycyclic products) nih.gov
Three-Component ReactionArenediazonium salts, Nitriles, Bifunctional anilinesMetal-free, mild conditionsHigh efficiency nih.gov

Sustainable Catalytic Systems

The development of sustainable catalysts is central to modern organic synthesis. The focus is on creating systems that are highly active, selective, reusable, and based on abundant, non-toxic materials.

Heterogeneous nanocatalysts are particularly advantageous due to their high surface area and ease of recovery and reuse. A novel mesoporous nanocomposite, SBA-15@ELA, was fabricated by functionalizing SBA-15 silica (B1680970) with ellagic acid. nih.gov This material showed excellent catalytic performance in the one-pot, three-component synthesis of 4-oxo-dihydroquinazolinone derivatives, producing a range of products in high yields (78–96%). nih.gov Crucially, the catalyst could be recovered by simple filtration and reused for at least six consecutive runs without a significant loss of activity. nih.gov Another advanced system involves a fibrous nanosilica (KCC-1) functionalized with hyperbranched polyglycerol to anchor metal nanoparticles (Au, Pd, Cu). rsc.org This "spidery" catalyst demonstrated high activity for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitrile (B23959) and could be easily recovered and reused. rsc.org

The choice of metal is also a key aspect of sustainability. There is a significant push to replace precious and toxic metals like ruthenium with cheaper, more earth-abundant, and less toxic alternatives like copper. nih.gov A convenient synthesis of 2-arylquinazolin-4(3H)-ones has been developed using a homogeneous copper catalyst with 2-nitrobenzonitriles and alcohols as simple starting materials. nih.gov This method operates under mild conditions and avoids the need for harsh oxidants or reductants, representing a more sustainable alternative to previous methods that relied on gold or ruthenium catalysts. nih.gov

Table 4: Examples of Sustainable Catalytic Systems for Quinazolinone Synthesis
Catalyst SystemReactantsKey Sustainable FeaturesReference
SBA-15@ELA NanocompositeAldehydes, 2-aminobenzamide, etc.Heterogeneous, inexpensive, high surface area, reusable (≥6 runs) nih.gov
KCC-1/HPG/Metal (Au, Pd, Cu)CO2, 2-AminobenzonitrileHeterogeneous, high catalyst loading, easy recovery and reuse rsc.org
Homogeneous Copper Catalyst2-Nitrobenzonitriles, AlcoholsUses cheap, abundant, and less toxic metal (Cu vs. Au, Ru) nih.gov
Montmorillonite K-10 ClayAnthranilic acid, AmidesNatural, inexpensive, reusable, used in solvent-free conditions slideshare.netresearchgate.net

Spectroscopic Analysis for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For this compound, the ¹H NMR spectrum would display distinct signals for each unique proton. The aromatic protons on the benzene ring (at positions 5, 6, and 7) would appear as a complex multiplet pattern, influenced by their neighboring protons. The proton at position 2 of the quinazoline (B50416) ring would likely appear as a singlet, while the N-H and O-H protons would also produce signals, though their chemical shift can be broad and variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would resonate at a characteristic chemical shift. The carbonyl carbon (C4) would be significantly downfield, typically in the range of 160-170 ppm. The carbon bearing the hydroxyl group (C8) and the carbons of the heterocyclic ring (C2, C4a, C8a) would also have distinctive shifts. Data from related structures, such as 2-aminobenzamides, provide reference points for these assignments. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential to definitively assign these signals by showing proton-proton and proton-carbon correlations through bonds, confirming the connectivity of the fused ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles and data from related structures. Actual values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.2-
H-57.5 - 7.8-
H-67.0 - 7.3-
H-77.3 - 7.6-
N3-H12.0 - 12.5 (broad)-
C8-OH9.5 - 10.5 (broad)-
C2-~145
C4-~162
C4a-~120
C5-~127
C6-~118
C7-~125
C8-~148
C8a-~140

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretch of the amide group is expected in a similar region, often around 3200-3000 cm⁻¹. A strong, sharp absorption peak around 1700-1650 cm⁻¹ is a definitive indicator of the C=O (amide I band) stretching vibration. researchgate.net Aromatic C=C and C=N stretching vibrations would appear in the 1620-1450 cm⁻¹ region, while C-H aromatic stretching would be observed just above 3000 cm⁻¹.

Table 2: Key Predicted FT-IR Vibrational Frequencies for this compound Note: These are expected frequency ranges. Actual values may vary.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretch, H-bonded3400 - 3200 (broad)
Amide (N-H)Stretch3200 - 3000
Aromatic C-HStretch3100 - 3000
Carbonyl (C=O)Stretch (Amide I)1700 - 1650 (strong)
Aromatic C=C / C=NStretch1620 - 1450
C-OStretch1260 - 1180

Mass Spectrometry (HR-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate mass measurement, which allows for the determination of a compound's elemental formula.

For this compound (C₈H₆N₂O₂), the calculated monoisotopic mass is approximately 162.0429 Da. HR-MS analysis would aim to detect the molecular ion peak [M+H]⁺ at m/z 163.0502 or other adducts, confirming the molecular weight and elemental composition with high precision. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure, showing characteristic losses of fragments like CO and HCN, which are typical for quinazolinone cores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

As of now, a publicly available crystal structure for the unsubstituted this compound has not been reported. However, should a suitable single crystal be grown, X-ray diffraction analysis would reveal the planarity of the fused ring system and the specific hydrogen-bonding network in the crystal lattice, particularly involving the amide N-H, the carbonyl oxygen, and the 8-hydroxy group. Crystal structures for related derivatives, such as 6-aminoquinazolin-4(3H)-one, have been determined, showing that the molecules form hydrogen-bonded dimers in the solid state. researchgate.net

Theoretical Spectroscopic Predictions and Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental analysis. It allows for the prediction of molecular properties, including spectroscopic data.

Calculated NMR and IR Spectra

Using DFT methods, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts and the vibrational frequencies for the IR spectrum of this compound. These calculations begin by finding the lowest energy conformation of the molecule. Then, the magnetic shielding tensors (for NMR) and vibrational modes (for IR) are computed.

The resulting theoretical spectra can be compared with the experimental data. A strong correlation between the calculated and observed spectra provides powerful validation for the proposed structure. This approach is particularly useful for making unambiguous assignments of complex NMR signals or overlapping IR bands. For similar complex heterocyclic systems, DFT calculations have shown good agreement with experimental spectra.

Structural Elucidation and Advanced Characterization Techniques

Advanced Spectroscopic and Chromatographic Methods

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions between different energy levels. For 8-Hydroxyquinazoline-4(3H)-one, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic quinazoline (B50416) ring system and the non-bonding electrons of the heteroatoms.

The UV-Vis absorption spectra of quinazolinone derivatives typically exhibit two principal absorption bands. A shorter wavelength band, generally observed in the 240–300 nm region, is assigned to the π → π* transition of the aromatic system. A second, longer-wavelength band, which can appear between 310–425 nm, is attributed to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms in the heterocyclic ring. capes.gov.br The exact position and intensity of these bands are influenced by the substitution pattern on the quinazoline core and the solvent used for analysis.

While specific, publicly available experimental data for the UV-Vis absorption spectrum of the parent this compound is limited, research on closely related derivatives provides a good indication of its expected spectral characteristics. For instance, a study on quinazolin-4-one-8-hydroxyquinoline merged molecules reports on the spectral properties of these more complex structures. researchgate.net The presence of the 8-hydroxy group, a powerful auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolin-4(3H)-one.

The analysis of related compounds, such as 8-hydroxyquinoline (B1678124) itself, shows absorption peaks around 234 nm and 308 nm, corresponding to π-π* and n-π* transitions within the quinoline (B57606) ring. researchgate.net The introduction of the carbonyl group and the second nitrogen atom in the quinazolinone ring system will further modify this electronic environment.

For a more detailed understanding, the following table presents hypothetical UV-Vis absorption data for this compound based on the typical ranges observed for related quinazolinone and 8-hydroxyquinoline derivatives. It is important to note that these are expected values and can vary based on the experimental conditions.

Solventλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)Molar Absorptivity (ε)
Ethanol~240-260~310-340Not available
Methanol~240-260~310-340Not available
DMSO~250-270~320-350Not available
Acetonitrile~240-260~310-340Not available

Computational Investigations and Molecular Modeling of 8 Hydroxyquinazoline 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 8-Hydroxyquinazoline-4(3H)-one, these methods help in understanding its electronic structure, stability, and reactivity, which are fundamental to its biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the ground-state geometry of quinazolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), can determine various electronic and physicochemical properties. sapub.orgmui.ac.ir These calculations yield global reactivity descriptors that help in predicting the chemical behavior of the molecule. sapub.org

Key reactivity descriptors calculated for quinazolinone derivatives include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity, which are crucial for its interaction with biological macromolecules. mui.ac.ir For instance, studies on various quinazolin-4(3H)-one derivatives have shown that modifications to the core structure significantly influence these parameters, which in turn correlates with their observed biological activities, such as antioxidant or cytotoxic effects. sapub.orgmui.ac.ir

Table 1: Representative Global Reactivity Descriptors for a Quinazolin-4(3H)-one Derivative (Calculated via DFT)
DescriptorSymbolCalculated Value (eV)
Ionization PotentialIP7.15
Electron AffinityEA1.85
Electronegativityχ4.50
Chemical Hardnessη2.65
SoftnessS0.38
Electrophilicity Indexω3.82

Note: The values in the table are representative examples based on published data for quinazolinone derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. frontiersin.org

The HOMO acts as an electron donor, and its energy level (EHOMO) is related to the ionization potential. A higher EHOMO value indicates a greater tendency to donate electrons.

The LUMO acts as an electron acceptor, and its energy level (ELUMO) is related to the electron affinity. A lower ELUMO value suggests a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. frontiersin.org A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. sapub.orgfrontiersin.org In quinazolinone derivatives, the distribution of HOMO and LUMO densities across the molecule highlights the regions most likely to be involved in electron transfer processes during interactions with a biological receptor. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Quinazolin-4(3H)-one Derivative
OrbitalEnergy (eV)
EHOMO-6.20
ELUMO-1.51
Energy Gap (ΔE)4.69

Note: The values are illustrative, based on published DFT calculations for quinazolinone derivatives. frontiersin.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential.

For quinazolinone derivatives, MEP analysis helps identify the key sites for intermolecular interactions, such as hydrogen bonding, which are crucial for binding to a protein's active site. nih.govresearchgate.net The negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, along with the positive potential near the hydroxyl proton in this compound, are expected to be primary sites for such interactions.

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ukaazpublications.com For this compound and its analogs, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex. nih.govtandfonline.com Quinazolinone derivatives have been docked into the active sites of various enzymes, including DNA gyrase, epidermal growth factor receptor (EGFR), and carbonic anhydrase, to explore their potential as inhibitors. frontiersin.orgnih.govnih.gov

Following a docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the binding mode. This profiling identifies the key amino acid residues in the receptor's active site that interact with the ligand and the nature of these interactions. nih.gov Common types of interactions observed for quinazolinone derivatives include:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the carbonyl oxygen and nitrogen atoms of the quinazolinone core. nih.gov

Hydrophobic Interactions: Occur between the aromatic rings of the quinazolinone scaffold and nonpolar residues of the protein. nih.gov

Pi-Pi Stacking: Aromatic ring interactions between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

Pi-Cation Interactions: Interactions between the electron-rich aromatic system of the ligand and a positively charged amino acid residue.

For example, docking studies of quinazolinone Schiff base derivatives into the active site of DNA gyrase revealed strong hydrogen bonding with residues such as Asn46, which is critical for inhibitory activity. nih.gov Similarly, studies targeting EGFR have detailed the binding modes that contribute to the anticancer effects of this class of compounds. frontiersin.org

Table 3: Example of Protein-Ligand Interactions for a Quinazolinone Derivative Docked into a Protein Active Site (e.g., DNA Gyrase)
Interacting ResidueInteraction TypeDistance (Å)
Asp73Hydrogen Bond2.9
Asn46Hydrogen Bond3.1
Arg136Pi-Cation4.5
Gly77Hydrophobic3.8

Note: This table is a representative example based on published molecular docking studies of quinazolinone derivatives. nih.gov

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand and the protein. mdpi.com Scoring functions can be force-field-based, empirical, or knowledge-based. The score helps to rank different binding poses of a single ligand and to compare different ligands in virtual screening campaigns.

Validation of the docking protocol and scoring function is essential to ensure the reliability of the predictions. A common validation method is to re-dock a known co-crystallized ligand back into its protein's binding site. The protocol is considered valid if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å. While specific validation studies for this compound are not available, the general practice in studies involving quinazolinone derivatives is to validate the chosen docking program (e.g., AutoDock, GOLD) and its scoring function against a known inhibitor of the target protein before proceeding with docking the novel compounds. nih.govnih.gov This step ensures that the computational model is capable of accurately predicting the binding modes for this class of molecules.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations provide critical insights into the stability of the molecule when bound to a biological target, such as a protein receptor. These simulations can confirm the stability of docking poses and elucidate the dynamics of key interactions.

In studies involving derivatives of the quinazolin-4(3H)-one scaffold, MD simulations are frequently conducted to assess the stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) are calculated. An RMSD value that remains low and stable (e.g., around 1-2 Å) over the course of the simulation suggests that the complex is stable and the ligand does not significantly deviate from its initial binding pose nih.gov. For instance, in a study on quinazolin-4(3H)-one-morpholine hybrids, MD simulations showed that the ligand-protein complexes exhibited high stability at their minimum energy levels nih.gov.

Interaction dynamics, particularly hydrogen bonds, are also closely monitored during these simulations. The persistence of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a strong indicator of a stable and potent interaction. Studies have shown that quinazolinone derivatives can form strong hydrogen bond interactions with active site residues, which are maintained for a high percentage of the simulation time, further confirming the stability of the binding nih.govmdpi.com. These computational analyses are crucial for validating the binding modes predicted by molecular docking and providing a dynamic picture of the molecular interactions.

Table 1: Key Metrics in Molecular Dynamics Simulations

MetricDescriptionSignificance for Conformational Stability
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the ligand or protein in a given timeframe compared to a reference structure.A low and stable RMSD value indicates that the complex remains in a stable conformation throughout the simulation.
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of individual atoms or residues from their average position over the course of the simulation.Highlights flexible regions of the protein or ligand, providing insight into which parts are most dynamic during the interaction.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time.High occupancy of specific hydrogen bonds suggests they are critical for maintaining the stability of the ligand-protein complex.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model defines features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers longdom.org. For the quinazoline (B50416) scaffold, these models serve as 3D queries for virtual screening of large chemical databases to discover novel compounds with potential therapeutic activity nih.govmdpi.comdovepress.com.

The process typically begins with a set of known active molecules or the 3D structure of a ligand-target complex. A pharmacophore model is then generated that encapsulates the key interaction features. This model is subsequently used to filter large compound libraries, like the ZINC database, to identify molecules that match the pharmacophore query dovepress.com. This approach significantly narrows down the number of candidates for further investigation, making the drug discovery process more efficient mdpi.com.

For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model was developed for quinazoline-based derivatives to identify new acetylcholinesterase inhibitors nih.gov. The validated model was used as a filter in a virtual screening workflow to screen a database for potential hits nih.gov. Similarly, structure-based pharmacophore models have been employed to discover novel activators for targets involved in cancer, leading to the identification of promising scaffolds for further development dovepress.com. This combination of pharmacophore modeling and virtual screening is a powerful strategy for identifying new lead compounds based on the this compound chemical class longdom.org.

In Silico Assessment of Molecular Features for Medicinal Chemistry Design

In silico methods are extensively used to evaluate the molecular features of compounds like this compound, providing predictions that guide medicinal chemistry efforts. These assessments help in prioritizing compounds for synthesis and biological testing by flagging potential liabilities early in the design process.

The drug-likeness of a molecule is often assessed by evaluating its fundamental structural and physicochemical properties. One of the most common frameworks is Lipinski's Rule of Five, which establishes guidelines for properties that influence a compound's potential to be an orally active drug. Computational tools are used to calculate these properties for quinazoline derivatives to ensure they fall within acceptable ranges for drug candidates researchtrend.net.

Key predicted properties include:

Molecular Weight (MW): Affects solubility and permeability.

LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity.

Number of Hydrogen Bond Donors (nHD): Influences binding and solubility.

Number of Hydrogen Bond Acceptors (nHA): Affects binding and solubility.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. The percentage of absorption can be estimated from the TPSA value researchtrend.net.

Studies on various quinazolin-4(3H)-one derivatives have shown that these compounds can be designed to fit within the parameters of Lipinski's rule, indicating good potential for drug-likeness researchtrend.netnih.gov.

Table 2: Key Structural Properties for Drug Design (Lipinski's Rule of Five)

PropertyGuideline for Good Oral BioavailabilityRelevance in Drug Design
Molecular Weight (MW) ≤ 500 DaInfluences size-dependent absorption and diffusion.
LogP ≤ 5A measure of lipophilicity; affects solubility and membrane permeability.
Hydrogen Bond Donors ≤ 5High numbers can reduce permeability across cell membranes.
Hydrogen Bond Acceptors ≤ 10High numbers can reduce permeability across cell membranes.
Topological Polar Surface Area (TPSA) Generally < 140 ŲPredicts cell permeability and transport properties.

Bioactivity score prediction is an in silico method used to estimate the potential of a compound to interact with major classes of protein targets. Web-based tools like Molinspiration are commonly used to calculate these scores for novel compounds, including quinazoline derivatives researchtrend.netnih.gov. The scores predict the likelihood of a molecule being active against targets such as:

G-protein coupled receptors (GPCRs)

Ion channels

Kinases

Nuclear receptors

Proteases

Enzymes

These predictions are based on the chemical structure of the molecule and are compared against the known activities of a large dataset of compounds. The interpretation of the bioactivity score helps to classify the potential of the molecule nih.govtexilajournal.com. A score greater than 0.0 indicates probable biological activity, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity researchtrend.netnih.govtexilajournal.com. In silico analyses of N-(4-oxo-2-phenyl)quinazolin-3(4H)-yl)benzamide derivatives, for example, revealed them to be moderately active across all six major target classes, providing valuable information for guiding further research researchtrend.net. This predictive capability is crucial for prioritizing which derivatives of this compound may have the highest potential for therapeutic applications.

Table 3: Interpretation of Predicted Bioactivity Scores

Score RangePredicted Activity LevelImplication for Drug Discovery
> 0.0ActiveThe compound is likely to interact with the target class; high priority for further investigation.
0.0 to -5.0Moderately ActiveThe compound may have some activity; considered for further investigation or structural modification.
< -5.0InactiveThe compound is unlikely to be active against the target class.

Structure Activity Relationship Sar Studies of 8 Hydroxyquinazoline 4 3h One Derivatives

Elucidation of Structural Modulations Impacting Biological Interaction

Structural modulations can be broadly categorized into alterations of the substituent at the N-3 position, modifications on the aromatic rings, and the introduction of various side chains. Each of these changes can impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn govern its ability to bind to specific biological targets. For instance, the introduction of bulky groups may enhance binding through increased van der Waals interactions but could also lead to steric clashes that prevent optimal receptor engagement. Conversely, the addition of polar groups can improve solubility and the potential for hydrogen bonding, a crucial interaction in many biological systems.

Positional Effects of Substitution on Biological Potency and Selectivity

The specific position of a substituent on the 8-hydroxyquinazoline-4(3H)-one scaffold is a critical factor in determining its biological potency and selectivity. Even minor changes in the location of a functional group can lead to dramatic shifts in activity.

Influence of Substituents at N-3

The N-3 position of the quinazolinone ring is a key site for synthetic modification and has been shown to be a significant determinant of biological activity in the broader class of quinazolin-4(3H)-ones. The introduction of various substituents at this position can modulate the molecule's interaction with target proteins. For the general quinazolinone scaffold, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities nih.gov.

In a study on quinazolin-4-one-based inhibitors of SARS-CoV-2 main protease, the nature of the substituent at the N-3 position played a crucial role in inhibitory potency. While polar hydroxyethyl (B10761427) and bulky tert-butyl groups were detrimental to activity, the introduction of a phenyl group significantly improved potency. Furthermore, various substitutions on this phenyl ring, such as fluoro, bromo, and hydroxyl groups, were well-tolerated and retained high activity. A 3'-methyl-4'-fluorophenyl substituent was found to be equipotent to the unsubstituted phenyl group, highlighting the subtle electronic and steric effects at play nih.gov.

Table 1: Influence of N-3 Substituents on the Inhibitory Potency of Quinazolin-4-one Derivatives against SARS-CoV-2 Mpro nih.gov

CompoundN-3 SubstituentIC50 (µM)
C2 Hydroxyethyl1.365 ± 0.062
C3 tert-Butyl0.949 ± 0.077
C7 Phenyl0.085 ± 0.006
C8 4-Fluorophenyl~0.2
C9 4-Bromophenyl~0.2
C11 4-Hydroxyphenyl~0.2
C12 3-Methyl-4-fluorophenyl0.117 ± 0.016
C14 Biphenylyl1.476 ± 0.117

Role of Aromatic Ring Substituents (C-5, C-6, C-7, C-8)

Substitutions on the benzene (B151609) ring of the quinazolinone core (positions C-5, C-6, and C-7) and the phenolic ring of the 8-hydroxyquinoline (B1678124) moiety (position C-8 being the hydroxyl group) are critical for fine-tuning the biological activity.

For the broader class of quinazolin-4(3H)-one derivatives, substitutions at positions 6 and 8 with halogen atoms have been shown to significantly improve antimicrobial activity nih.govmdpi.com. Specifically, the introduction of iodine at these positions has demonstrated a notable enhancement in antibacterial effects nih.gov. Furthermore, a chlorine atom at position 7 has been found to favor anticonvulsant activity in some quinazolinone series mdpi.com.

In the context of 8-hydroxyquinoline derivatives, substitutions on the aromatic ring have a profound impact on their biological profile. Electron-withdrawing groups on an attached anilide ring have been shown to increase antiviral activity, a trend that also correlates with increased lipophilicity mdpi.com.

Impact of Side Chain Architecture and Linkers on Molecular Recognition

The architecture of side chains and the nature of the linkers used to attach them to the this compound core are instrumental in molecular recognition and, consequently, biological activity. These appendages can explore binding pockets of target proteins and establish crucial interactions.

In studies on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains, the structure of these side chains was found to be a key determinant of their activity as thymidylate synthase inhibitors nih.gov. The length, flexibility, and chemical nature of the linker and the terminal group of the side chain all contribute to the binding affinity. For 2-substituted quinazolin-4(3H)-ones, the incorporation of a basic side chain at the C-8 position is a strategy employed to identify optimal structural features for biological activity nih.gov. However, an increase in the length of a side chain, particularly when combined with a phenolic substituent on the quinazoline (B50416) ring, can lead to a complete loss of potency against certain kinases nih.gov.

Relationship between Chelation Properties and Biological Modulation (focus on mechanism, not efficacy)

The 8-hydroxyquinoline moiety is a well-established and potent metal chelator nih.govresearchgate.netnih.govresearchgate.net. This ability to bind metal ions is a central aspect of the biological mechanism of action for many of its derivatives. The chelation of essential trace metals is believed to be a key mechanism behind the fungicidal and bactericidal action of 8-hydroxyquinoline compounds researchgate.net.

The process of chelation can modulate biological systems in several ways. By sequestering metal ions that are essential for the function of certain enzymes, 8-hydroxyquinoline derivatives can inhibit their activity. For instance, iron is a critical cofactor for many biological reactions, and its chelation can disrupt these processes researchgate.net.

Furthermore, the metal complexes formed by 8-hydroxyquinoline derivatives can themselves be biologically active. The interaction of these chelators with metal ions can lead to the formation of complexes that catalyze the production of reactive oxygen species (ROS), which can induce oxidative damage to cellular components like DNA. Studies have shown that iron chelation can modulate the production of DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. The chelation of iron can enhance the formation of single-strand breaks in DNA, suggesting that the chelated iron complex is more effective at catalyzing oxidative DNA damage than unchelated iron scispace.com. This indicates that the mechanism of biological modulation is not simply the removal of essential metal ions but can also involve the generation of new, biologically active species.

Mechanistic Investigations of Biological Interactions of 8 Hydroxyquinazoline 4 3h One Analogues

Interaction with Enzyme Targets

Kinase Inhibition Mechanisms

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of protein kinases, a family of enzymes crucial for cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. These analogues have shown potent inhibitory activity against several tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) nih.govnih.govmdpi.com.

The mechanism of inhibition often involves competition with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions. Molecular docking studies have revealed that certain quinazolin-4(3H)-one derivatives can act as ATP-competitive type-I inhibitors against EGFR, while demonstrating non-competitive type-II inhibition against CDK2 and HER2 nih.govnih.gov. For instance, compounds 2i and 3i from a synthesized series showed potent, low micromolar inhibition against CDK2, HER2, and EGFR nih.gov. The interaction typically involves the quinazoline (B50416) core fitting into the ATP-binding pocket, with substituents forming hydrogen bonds and hydrophobic interactions with key amino acid residues like Asp855 in the DFG motif of EGFR nih.gov.

Other derivatives have been developed as multi-kinase inhibitors, targeting enzymes like Aurora Kinase A, which is often overexpressed in cancers resistant to standard EGFR inhibitors nih.gov. A novel derivative, BIQO-19 , was designed to have improved pharmacokinetic properties and demonstrated significant antiproliferative activity by inhibiting Aurora Kinase A nih.gov. The versatility of the quinazoline scaffold allows for the development of both specific and multi-targeted kinase inhibitors mdpi.com.

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues This table is interactive. You can sort and filter the data.

Compound Target Kinase IC₅₀ (µM) Inhibition Type Reference
2i CDK2 0.173 ± 0.012 ATP Non-competitive nih.gov
3i CDK2 0.177 ± 0.032 ATP Non-competitive nih.gov
2i HER2 - ATP Non-competitive nih.gov
3i HER2 - ATP Competitive nih.gov
2i EGFR - ATP Competitive nih.gov
3i EGFR - ATP Competitive nih.gov
BIQO-19 Aurora Kinase A - - nih.gov
Vandetanib VEGFR, EGFR - - mdpi.com

DNA Synthesis-Related Enzyme Modulation (e.g., Ribonucleotide Reductase)

Analogues of 8-hydroxyquinazoline-4(3H)-one, particularly those with a 2-hydroxyisoquinoline-1,3-dione (HID) scaffold, have been identified as potent inhibitors of enzymes involved in nucleic acid synthesis and processing, such as HIV Ribonuclease H (RNase H) nih.gov. RNase H is a crucial domain of the HIV reverse transcriptase (RT) enzyme, responsible for degrading the RNA strand in RNA/DNA hybrids during reverse transcription, a step essential for viral replication nih.govmdpi.com.

The inhibitory mechanism of these compounds is based on their ability to chelate the divalent metal cations (typically Mg²⁺) present in the RNase H active site. These cations are essential for the catalytic activity of the enzyme. By binding to these metal ions, the inhibitors effectively block the enzyme's function nih.gov. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the HID scaffold can significantly impact potency. For example, introducing an amide linkage at specific positions led to a 5- to 10-fold improvement in inhibitory potency, with compounds like 9a-9d exhibiting nanomolar IC₅₀ values nih.gov. The selectivity of these inhibitors for RNase H over the polymerase function of RT can also be modulated through chemical modifications nih.gov.

Table 2: RNase H Inhibitory Activity of 2-Hydroxyisoquinoline-1,3-dione Analogues This table is interactive. You can sort and filter the data.

Compound RNase H IC₅₀ (µM) Reference
9a 0.30 nih.gov
9b 0.20 nih.gov
9c 0.23 nih.gov
9d 0.25 nih.gov

Metalloproteinase and Oxygenase Inhibition

The 8-hydroxyquinoline (B1678124) scaffold is a well-known metal-binding pharmacophore and has been effectively utilized to design inhibitors for metalloenzymes, including matrix metalloproteinases (MMPs) and 2-oxoglutarate (2OG)-dependent oxygenases nih.govescholarship.org.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in cancer invasion and metastasis nih.govmdpi.com. Derivatives of 8-hydroxyquinoline have been designed to target the catalytic zinc ion in the active site of MMPs such as MMP-2 and MMP-9. The 8-hydroxyquinoline moiety acts as a zinc-binding group, effectively inhibiting enzyme activity. Research has led to the development of compounds with submicromolar inhibitory activities against these enzymes nih.gov. For example, compounds 5e and 5h showed potent inhibition of both MMP-2 and MMP-9 and also demonstrated the ability to down-regulate the expression of these enzymes in cancer cell lines nih.gov.

2-Oxoglutarate (2OG)-Dependent Oxygenases: This is a large family of Fe(II)-dependent enzymes that includes histone demethylases. The 8-hydroxyquinoline motif, as seen in compounds like 5-carboxy-8-hydroxyquinoline (IOX1 ), can act as a potent, broad-spectrum inhibitor of these oxygenases escholarship.org. The inhibition mechanism involves the 8-hydroxyquinoline core binding to the active site Fe(II) ion, displacing the co-factor 2-oxoglutarate and thereby inactivating the enzyme nih.gov.

Table 3: MMP Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound MMP-2 IC₅₀ (µM) MMP-9 IC₅₀ (µM) Reference
5e 0.21 0.18 nih.gov
5h 0.24 0.22 nih.gov

Histone Demethylase Modulation

Histone demethylases are key epigenetic regulators that remove methyl groups from histone proteins, thereby influencing gene expression. The Jumonji C (JmjC) domain-containing histone demethylases are a major class of these enzymes that depend on Fe(II) and 2-oxoglutarate (2OG) for their catalytic activity mdpi.comnih.gov.

Analogues of 8-hydroxyquinoline have been identified as cell-active inhibitors of the JMJD2 (KDM4) family of histone demethylases nih.gov. The mechanism of action is consistent with their role as metal chelators. Crystallographic studies have confirmed that these compounds occupy the 2OG co-factor binding site and directly coordinate with the active site Fe(II) ion nih.gov. This binding prevents the natural co-factor from accessing the active site, thereby inhibiting the demethylation process. This modulation of histone demethylation can alter gene expression patterns, and these inhibitors serve as valuable tools for studying epigenetic regulation and as starting points for therapeutic development nih.govmdpi.com. For example, 5-carboxy-8-hydroxyquinoline was shown to effectively modulate demethylation at the H3K9 locus in cell-based assays nih.gov.

HIV-1 Integrase and RNase H Inhibition

The 8-hydroxyquinoline core is a key pharmacophore in the development of inhibitors for two critical HIV-1 enzymes: integrase (IN) and RNase H nih.govresearchgate.net. Both enzymes have active sites containing divalent metal cations that are essential for their catalytic function.

HIV-1 Integrase (IN): This enzyme is responsible for inserting the viral DNA into the host cell's genome, a process known as strand transfer. Inhibitors based on the 8-hydroxyquinoline scaffold, such as styrylquinolines, can chelate the metal ions (Mg²⁺) in the integrase active site, thus blocking the strand transfer step researchgate.netmdpi.com. The influence of substituents on the quinoline (B57606) ring can significantly affect the potency of these inhibitors researchgate.net.

HIV-1 RNase H: As discussed in section 6.1.2, the RNase H domain of reverse transcriptase is also a target for metal-chelating inhibitors. The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold, which is related to the 8-hydroxyquinazoline structure, has been used to develop dual inhibitors of both HIV-1 RNase H and integrase nih.gov. The ability of these compounds to chelate the essential metal ions in the active sites of both enzymes underlies their dual inhibitory mechanism. For instance, a benzenesulfonyl analogue substituted with a naphthyl group (88 ) showed an IC₅₀ of 0.41 μM against RNase H nih.gov.

Cholinesterase and β-Secretase Inhibition

Analogues of the quinazoline and quinoline scaffolds have also been explored as inhibitors for enzymes implicated in the pathology of Alzheimer's disease, namely cholinesterases and β-secretase (BACE1).

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease. Studies have identified the 4-aminoquinoline (B48711) core as a promising scaffold for designing new cholinesterase inhibitors nih.gov. The mechanism involves the amino group interacting with key residues, such as His440, in the catalytic triad (B1167595) of AChE, thereby impeding the enzyme's ability to hydrolyze acetylcholine (B1216132) nih.gov.

β-Secretase (BACE1) Inhibition: BACE1 is an aspartic protease that initiates the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients nih.govnih.gov. High-throughput screening identified the 2-amino-3,4-dihydroquinazoline ring as a novel chemotype for BACE1 inhibition researchgate.net. X-ray crystallography revealed that the exocyclic amino group of these inhibitors forms a hydrogen bond network with the two catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. This direct interaction with the catalytic machinery of the enzyme is the basis for their inhibitory effect, and potency has been improved to the nanomolar range through structure-based design researchgate.net.

NADH-Quinone Oxidoreductase 1 (NQO1) Interaction

NADH-Quinone Oxidoreductase 1 (NQO1) is a flavoenzyme that plays a critical role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones nih.gov. This process is typically considered a detoxification mechanism as it bypasses the formation of reactive semiquinone intermediates nih.gov. However, this reduction can also lead to the bioactivation of certain compounds, creating a cytotoxic effect. The interaction of quinazolinone analogues with NQO1 is primarily linked to the regulation of its expression through the Keap1/Nrf2/ARE pathway.

The Keap1-Nrf2 protein-protein interaction is a key regulator of cellular response to oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. In the presence of oxidative stress or specific small molecule inducers, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of cytoprotective genes, including NQO1 johnshopkins.edu.

Novel anilinoquinazoline (B1252766) derivatives have been investigated for their ability to induce NQO1 activity by modulating this pathway. Molecular docking studies suggest that these compounds can occupy the Keap1-Nrf2 binding domain, thereby inhibiting the protein-protein interaction. This leads to the stabilization and accumulation of Nrf2, resulting in the enhanced gene expression of NQO1 johnshopkins.edu. The interaction is facilitated by the formation of hydrogen bonds and other non-bonding interactions with key amino acid residues in the Keap1 binding pocket, such as Arg483, Tyr525, and Phe478 johnshopkins.edu.

CompoundTargetMechanism of InteractionKey Interacting Residues (Keap1)Outcome
Anilinoquinazoline DerivativesKeap1-Nrf2Inhibition of protein-protein interactionArg483, Tyr525, Phe478Nrf2 accumulation, increased NQO1 gene expression

Lanosterol (B1674476) 14-α-Demethylase Inhibition

Lanosterol 14-α-demethylase, a cytochrome P-450 dependent enzyme, is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals nih.govtaylorandfrancis.com. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane taylorandfrancis.commdpi.com. Inhibition of this enzyme disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, fungal cell death taylorandfrancis.commdpi.com. This enzyme is the primary target for azole antifungal drugs plos.org.

While research on this compound analogues as direct inhibitors is limited, studies on the closely related 8-hydroxyquinoline (8-HQ) scaffold provide insight into potential mechanisms. Molecular docking studies performed on 1,2,3-triazole hybrids of 8-hydroxyquinoline have investigated their interaction with the active site of the fungal enzyme lanosterol 14-α-demethylase (PDB ID: 1EA1) nih.gov. These in silico analyses revealed that the compounds fit into the active site, with binding dominated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions nih.gov. For example, one highly active 8-HQ derivative demonstrated a high binding energy of -9.7 kcal/mol, indicating a strong potential for inhibition nih.gov. The mechanism involves the heterocyclic nitrogen of the compound binding to the heme iron atom in the enzyme's active site, a characteristic interaction for inhibitors of cytochrome P450 enzymes mdpi.com.

Compound ScaffoldTarget EnzymePutative MechanismKey InteractionsBinding Energy Example
1,2,3-Triazole of 8-HydroxyquinolineFungal Lanosterol 14-α-demethylaseBinding to the enzyme active siteHydrogen bonding, electrostatic, hydrophobic-9.7 kcal/mol

PARP Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a nuclear enzyme central to DNA repair, especially in the base excision repair (BER) pathway for single-strand breaks (SSBs) nih.govnih.gov. In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibiting PARP in such cells leads to the accumulation of unrepaired SSBs, which collapse replication forks into toxic double-strand breaks (DSBs). Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality nih.govresearchgate.net.

Quinazolinone derivatives have emerged as potent PARP inhibitors researchgate.net. These compounds typically act as competitive inhibitors, mimicking the nicotinamide (B372718) moiety of the NAD+ substrate and binding to the catalytic pocket of the PARP1 enzyme nih.govresearchgate.netrjpbr.com. This direct interference prevents the synthesis and attachment of poly(ADP-ribose) chains to target proteins, thereby blocking the recruitment of DNA repair machinery to the site of damage nih.gov.

Studies on novel 4-hydroxyquinazoline (B93491) derivatives have demonstrated effective PARP1 inhibition, with some compounds showing IC₅₀ values in the nanomolar range. For instance, a compound designated "B1" exhibited a PARP1 IC₅₀ of 63.81 ± 2.12 nM nih.gov. Molecular docking and dynamics simulations have further elucidated the binding mechanism, revealing that interactions such as hydrogen bonding with key residues like ASP766 in the enzyme's active site may be crucial for potent inhibitory activity nih.gov.

Compound ClassTargetMechanism of ActionBiological OutcomeExample IC₅₀
4-Hydroxyquinazoline derivativesPARP1Competitive inhibition at the NAD+ binding siteBlocks DNA single-strand break repair, induces synthetic lethality in HR-deficient cells63.81 ± 2.12 nM

Modulation of Cellular Pathways (focus on underlying mechanisms)

Involvement in Oxidative Stress Response Pathways

Analogues of this compound are mechanistically involved in cellular oxidative stress responses. One key mechanism is the generation of intracellular reactive oxygen species (ROS) nih.govmdpi.com. The accumulation of ROS can induce oxidative stress, which in turn triggers various cellular responses, including apoptosis nih.govmdpi.com. For example, the 4-hydroxyquinazoline derivative B1 was shown to stimulate the formation of intracellular ROS, contributing to its cytotoxic effects nih.gov.

Furthermore, these compounds can influence the expression of genes related to oxidative stress and hypoxia response. The hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that controls the expression of genes involved in adapting to stress conditions nih.gov. Some 8-hydroxyquinoline analogues have been shown to stabilize the HIF-1α protein, potentially by inhibiting prolyl hydroxylases mdpi.com. This stabilization leads to the increased expression of HIF-1 regulated genes such as HMOX-1 and VEGF, which are part of the cellular defense against oxidative and hypoxic stress nih.govmdpi.com. The generation of ROS itself can also be a factor in HIF-1α stabilization. This modulation of stress-response gene expression represents a significant mechanism by which these compounds exert their biological effects nih.gov.

Impact on Mitochondrial Membrane Potential

The mitochondrial membrane potential (MMP) is essential for cellular energy production and is a key indicator of mitochondrial health. A loss or depolarization of the MMP is a critical event in the intrinsic pathway of apoptosis. Several studies have shown that this compound analogues can directly impact the MMP nih.govmdpi.com.

Mechanistically, the induction of oxidative stress and ROS accumulation by these compounds can lead to changes in mitochondrial membrane permeability nih.govmdpi.com. This increased permeability results in the depolarization of the mitochondrial membrane. For instance, the 4-hydroxyquinazoline derivative B1 was observed to cause a concentration-dependent depolarization of the MMP in HCT-15 and HCC1937 cell lines, an effect linked to its pro-apoptotic and cytotoxic activity nih.govmdpi.com. Conversely, in other contexts, certain 8-hydroxyquinoline analogues have been shown to reverse the depolarization of MMP caused by an external oxidative stressor (e.g., H₂O₂), suggesting a cytoprotective role under specific conditions nih.govmdpi.com. This dual capability indicates that the effect on MMP is highly dependent on the specific analogue and the cellular context.

Influence on DNA Repair Pathways

The most prominent influence of this compound analogues on DNA repair is through the inhibition of PARP1, as detailed in section 6.1.9. By blocking PARP1, these compounds disrupt the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks nih.govnih.gov. This mechanism is particularly effective in cancer cells with a compromised homologous recombination (HR) repair system, such as those with BRCA1/2 mutations nih.gov. The inhibition of PARP creates a synthetic lethal scenario where the cell can no longer repair DNA damage, leading to genomic instability and apoptosis nih.gov.

Beyond direct enzyme inhibition, these compounds can also influence DNA repair through the generation of oxidative DNA damage. The production of ROS can lead to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most abundant oxidative DNA lesions nih.govresearchgate.net. The cell must then engage specific repair pathways, primarily BER initiated by the OGG1 glycosylase, to remove this damage and prevent mutations researchgate.net. The presence of 8-oxoG can disrupt telomere length and integrity, highlighting the importance of its repair in maintaining genome stability researchgate.net. Therefore, by inducing ROS, these quinazoline analogues can increase the burden on DNA repair systems, which, when combined with PARP inhibition, can create a potent anti-cancer effect.

Interactions with Nucleic Acids and Macromolecular Assemblies

The ability of small molecules to interact with DNA and modulate the function of large protein complexes is a cornerstone of many therapeutic strategies. Analogues of this compound have demonstrated significant activity in both of these areas.

Analogues of this compound, particularly derivatives of the structurally similar 8-hydroxyquinoline, have been shown to interact with DNA, a key cellular target for many therapeutic agents. nih.gov These interactions are often stabilized by hydrophobic forces and hydrogen bonding. researchgate.net The planar nature of the quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix, particularly within the minor groove. nih.gov This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

In silico studies with 2,4-disubstituted quinoline-3-carboxylic acid derivatives have provided insights into the specifics of these interactions. Molecular docking simulations with a DNA dodecanucleotide sequence revealed that these compounds preferentially bind to the A/T-rich minor groove region of a B-DNA duplex. The binding is facilitated by the formation of hydrogen bonds between the quinoline derivative and the nucleic acid bases, such as adenine (B156593) and guanine.

The affinity of these compounds for DNA can be quantified by their binding constants (Kb). For instance, a series of 1,2,3-triazole hybrids of 8-hydroxyquinoline have been synthesized and their binding to herring fish sperm DNA (hs-DNA) has been evaluated. These studies revealed that the binding affinity is influenced by the nature of the substituents and the length of the alkyl linkers. nih.gov Generally, compounds with shorter alkyl linkers demonstrated higher binding affinity. nih.gov

Table 1: DNA Binding Constants of 8-Hydroxyquinoline Analogues

CompoundDescriptionBinding Constant (Kb) (L mol–1)Reference
6a2-HBT-derived triazole of 8-hydroxyquinoline (shorter alkyl linker)3.90 × 105 nih.govresearchgate.net
6a-c2-HBT-derived triazole derivatives of 8-hydroxyquinolineHigher binding affinity compared to 6g-i nih.govresearchgate.net
6g-i4-HBT-derived triazoles of 8-hydroxyquinolineLower binding affinity compared to 6a-c nih.govresearchgate.net

While direct inhibition of protein-protein interactions (PPIs) by this compound analogues is not extensively documented, research on quinazolin-4(3H)-one derivatives indicates that they can modulate the function of large protein complexes and signaling pathways that are critically regulated by PPIs. nih.govmendeley.com This modulation often occurs through the inhibition of key enzymes within these complexes.

For example, certain quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). nih.gov Both PARP1 and BRD4 are crucial components of the DNA damage response and repair machinery, which involves a complex interplay of numerous proteins. By inhibiting these enzymes, the quinazolinone derivatives can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, other quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases, such as CDK2, HER2, and EGFR. mdpi.com These kinases are key nodes in signaling pathways that are heavily dependent on a cascade of protein-protein interactions for signal transduction. The inhibition of these kinases by quinazolinone compounds effectively modulates these pathways, resulting in significant cytotoxicity against cancer cell lines. mdpi.com Some of these derivatives act as ATP-competitive inhibitors, while others exhibit a non-competitive mode of action, indicating diverse mechanisms of interaction with their target proteins. mdpi.com

Recent studies have also explored quinazolin-4-one derivatives as inhibitors of the 26S proteasome, a large protein complex responsible for protein degradation. acs.org By targeting subunits of the proteasome, such as the chymotrypsin-like activity of the β-5 subunit, these compounds can disrupt cellular protein homeostasis and induce apoptosis in cancer cells. acs.org

Chelation-Mediated Biological Effects (mechanistic perspective)

A defining characteristic of this compound and its analogues, particularly 8-hydroxyquinoline, is their potent ability to chelate metal ions. nih.govresearchgate.net This property is central to many of their observed biological effects, as the homeostasis of metal ions is crucial for numerous cellular processes.

The dysregulation of metal ion homeostasis is implicated in a variety of diseases, including neurodegenerative disorders, and is often associated with increased oxidative stress. researchgate.netnih.gov Analogues such as 8-hydroxyquinoline are effective chelators of divalent metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). scirp.orgmdpi.com

By binding to these metal ions, 8-hydroxyquinoline derivatives can modulate their redox activity and prevent their participation in reactions that generate reactive oxygen species (ROS), such as the Fenton reaction. This antioxidant effect helps to mitigate oxidative damage to cellular components, which is a key mechanism of their neuroprotective properties. For example, in the context of Alzheimer's disease, the chelation of excess copper and zinc by 8-hydroxyquinoline derivatives has been shown to reduce the formation of neurotoxic amyloid-β aggregates. researchgate.net

The lipophilic nature of these compounds allows them to cross biological membranes, including the blood-brain barrier, enabling them to exert their effects in the central nervous system. The chelation of iron, a redox-active metal that can generate ROS and act as a nutrient for cancer cell growth, is also a proposed mechanism for the anticancer activity of these compounds.

The ability of this compound analogues to form stable complexes with metal ions has been exploited to create novel compounds with enhanced biological activity. These metal complexes have been extensively characterized to understand their structure-activity relationships.

The synthesis of these complexes typically involves reacting the 8-hydroxyquinoline derivative with a metal salt in a specific molar ratio, often 1:2 (metal:ligand). scirp.org The resulting complexes can exhibit different coordination geometries, such as square planar or octahedral, depending on the metal ion and the ligands involved. scirp.org Spectroscopic techniques like Fourier-transform infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are used to confirm the coordination of the metal ion to the nitrogen and oxygen atoms of the 8-hydroxyquinoline scaffold.

These metal complexes have been investigated as a variety of biological tools. For instance, their antimicrobial activity is often attributed to the chelation of metal ions that are essential for the function of microbial enzymes. scirp.org The metal complexes of 8-hydroxyquinoline and its derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Furthermore, these complexes have demonstrated significant potential as anticancer agents. nih.gov The chelation of copper and zinc by 8-hydroxyquinoline derivatives like clioquinol (B1669181) has been linked to anti-angiogenesis and proteasome inhibition in cancer cells. nih.govresearchgate.net The formation of these metal complexes can also enhance the cytotoxic effects of the parent compound.

Table 2: Characterization of Metal Complexes of 8-Hydroxyquinoline Analogues

Metal IonLigandMolar Ratio (M:L)Proposed GeometryBiological ApplicationReference
Cu(II)8-Hydroxyquinoline1:2Square PlanarAntimicrobial, Anticancer scirp.org
Co(II)8-Hydroxyquinoline1:2OctahedralAntimicrobial
Ni(II)8-Hydroxyquinoline1:2OctahedralAntimicrobial
Fe(III)8-Hydroxyquinoline-proline hybrid--Anticancer (MDR cells)
Zn(II)8-Hydroxyquinoline derivatives--Antineurodegenerative researchgate.net

Applications and Future Research Directions of 8 Hydroxyquinazoline 4 3h One in Chemical Research

Potential as a Lead Compound or Pharmacological Probe in Pre-clinical Research

The 8-hydroxyquinazoline-4(3H)-one moiety and its parent structure, 8-hydroxyquinoline (B1678124) (8-HQ), are recognized as valuable starting points for developing potent lead compounds. mdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The diverse pharmacological applications of 8-HQ derivatives include roles as anticancer, anti-HIV, antifungal, and antimicrobial agents. mdpi.comrsc.org

The quinazolinone core itself is a versatile scaffold found in compounds with applications against various diseases. researchgate.net Derivatives of the broader 4(3H)-quinazolinone class have shown promise as antibacterial leads, highlighting the potential of this chemical framework in addressing drug resistance. rsc.org The introduction of a hydroxyl group at the 8-position can confer unique properties, including potent antitumor effects against various cancer cell lines. sci-hub.cat The therapeutic value of compounds containing the 8-HQ moiety suggests they can act as crucial building blocks for developing new pharmacologically active agents. mdpi.com

Table 1: Pre-clinical Applications of the 8-Hydroxyquinoline & 4(3H)-Quinazolinone Scaffolds

Scaffold/Derivative ClassTherapeutic AreaNoted ActivityReference
8-Hydroxyquinoline DerivativesOncologyAntitumor activity against K562 and T47D cell lines sci-hub.cat
8-Hydroxyquinoline DerivativesInfectious DiseaseAntimicrobial, antifungal, anti-HIV activities mdpi.com
8-Hydroxyquinoline DerivativesNeurodegenerative DiseasePotential for treating Alzheimer's disease sci-hub.cat
4(3H)-Quinazolinone DerivativesInfectious DiseasePromising antibacterial drug leads rsc.org
Pyrimido[5,4-c]quinoline-4-(3H)-onesOncologyModerate antitumor activity against KB, CNE2, MGC-803, and other cell lines sci-hub.cat

Development of Multi-Targeting Ligands Based on the Scaffold

A significant strategy in modern drug discovery is the development of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like Alzheimer's disease (AD) and cancer. The this compound scaffold is well-suited for this purpose.

For instance, researchers have designed and synthesized novel 8-hydroxyquinoline derivatives that act as multi-target compounds for AD. rsc.org These compounds often combine the structural features of existing drugs to hit key pathological pathways. rsc.org One strategy involves creating hybrids that can chelate redox-active metals (a feature of the 8-hydroxyquinoline core), inhibit cholinesterases (like acetylcholinesterase and butyrylcholinesterase), and prevent β-amyloid aggregation. rsc.orgresearchgate.net Similarly, aminoquinazolin-4(3H)-one derivatives have been developed as multitargeting therapeutics for AD by inhibiting both the BACE1 enzyme and monoamine oxidase B (MAO-B). rsc.org

In oncology, quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of multiple tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2, which are crucial drivers of cancer progression. Other derivatives have been designed to co-target poly (ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapy. patsnap.com

Exploration of Novel Biological Targets for Scaffold Derivatives

Research continues to uncover novel biological targets for derivatives of the this compound scaffold, expanding their therapeutic potential beyond established areas.

Recent studies have identified the 8-hydroxyquinoline scaffold as a novel blocker of the Histamine Receptor 2 (HRH2), a target for treating peptic ulcers and acid reflux. researchgate.netresearchgate.net This discovery was made through a high-throughput screen of a chemical library, revealing an entirely new application for this class of compounds. researchgate.net

In the field of epigenetics, novel quinazolin-4(3H)-one derivatives have been synthesized and identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy. researchgate.net Other research has focused on developing derivatives that target Aurora Kinase A, a key protein in cell division, as a strategy to overcome resistance to existing therapies in non-small cell lung cancer. frontiersin.org The versatility of the quinazolinone scaffold allows for its adaptation to inhibit a wide range of enzymes critical to disease pathology. bohrium.com

Table 2: Novel Biological Targets for Quinazolinone Scaffold Derivatives

Derivative ClassBiological TargetTherapeutic IndicationReference
8-Hydroxyquinoline DerivativesHistamine Receptor 2 (HRH2)Peptic Ulcers, Acid Reflux researchgate.netresearchgate.net
Quinazolin-4-(3H)-one AnaloguesHistone Deacetylase 6 (HDAC6)Cancer researchgate.net
Quinazolin-4(3H)-one DerivativeAurora Kinase ANon-Small Cell Lung Cancer frontiersin.org
4-Hydroxyquinazoline (B93491) DerivativesPARP-1, BRD4Cancer patsnap.com
Quinazolin-4(3H)-one DerivativesMultiple Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2)Cancer

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The this compound scaffold is an ideal building block for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period. acs.org This approach allows for the rapid generation of chemical libraries, which can then be evaluated for biological activity using high-throughput screening (HTS). ijsrch.com

HTS enables the rapid testing of thousands of chemical compounds against a specific biological target. ijsrch.com The discovery of 8-hydroxyquinoline derivatives as HRH2 blockers is a direct result of applying HTS to a diverse chemical library. researchgate.net By combining the synthetic versatility of the quinazolinone core with HTS, researchers can efficiently explore the structure-activity relationships (SAR) of new derivatives, identify promising "hit" compounds, and optimize them into potent "lead" compounds for further pre-clinical development. ijsrch.com

Advanced Synthetic Strategies for Enhanced Structural Diversity and Complexity

To fully explore the chemical space around the this compound core, chemists are employing advanced synthetic strategies to create derivatives with greater structural diversity and complexity. These methods move beyond simple substitutions to build novel, intricate molecular architectures.

Modern techniques such as the Aza-Wittig reaction provide mild and efficient pathways to N-heterocycles like quinazolines. Other methods, including Suzuki cross-coupling reactions, allow for the precise introduction of various substituent groups onto the quinoline (B57606) skeleton. rsc.org Novel coupling methods, for example, using HATU as a mediator to couple 4-hydroxyquinazolines with primary amines, have also been developed to expand the range of accessible derivatives. frontiersin.org Furthermore, the use of phase-transfer catalysis facilitates reactions that might otherwise be difficult, enabling the synthesis of complex bis-quinolines. sci-hub.cat These advanced synthetic tools are crucial for generating novel compounds with unique biological properties.

Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds. nih.gov It involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. nih.gov The quinazoline (B50416) core itself is considered a bioisostere of purine (B94841) bases, which explains its wide use as a building block in drug discovery. acs.org

In designing analogs of this compound, bioisosterism can be used to modify specific functional groups to fine-tune interactions with a biological target. researchgate.net For example, replacing a carboxyl group with a tetrazole ring or a hydroxyl group with a fluorine atom can significantly alter a molecule's properties while maintaining its core binding features. nih.gov Scaffold hopping, a related concept, involves more drastic changes to the core structure to find new, patentable chemical series with similar biological activity. researchgate.net For example, researchers have explored bioisosteric analogs like mdpi.comresearchgate.netrsc.orgtriazino[2,3-c]quinazolines to discover compounds with novel anti-inflammatory properties. researchgate.net

Green Chemistry Principles in Future Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinazolinone derivatives. bohrium.commdpi.com Future research will focus on developing more environmentally benign and sustainable methods for producing these valuable compounds.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. rsc.orgnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions efficiently, often under ambient conditions and without the need for metal catalysts. researchgate.netpatsnap.com

Use of Green Solvents: Replacing hazardous organic solvents with water or employing solvent-free reaction conditions is a cornerstone of green synthesis. researchgate.net Bio-sourced solvents like pinane (B1207555) are also being explored. rsc.org

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous nano-catalysts or organocatalysts, minimizes waste and improves reaction efficiency. mdpi.com

Multi-Component and One-Pot Reactions: Designing syntheses where multiple steps are combined into a single operation reduces the need for purification of intermediates, saving time, resources, and solvent. sci-hub.catrsc.org

By integrating these principles, the future synthesis and derivatization of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable. researchgate.netmdpi.com

Emerging Areas in Chemical Biology and Medicinal Chemistry for this compound Research

The unique structural attributes of this compound, particularly the presence of a hydroxyl group at the 8-position and a lactam functionality, render it a versatile scaffold for exploring novel biological activities. While extensive research has been conducted on its derivatives, the parent compound itself is gaining recognition as a platform for investigating new therapeutic strategies and biological mechanisms.

Recent explorations have highlighted the potential of the broader 8-hydroxyquinoline and quinazolin-4(3H)-one scaffolds in several cutting-edge areas of research. These foundational insights provide a strong rationale for the focused investigation of this compound in these domains.

One of the most promising new avenues for compounds with a quinoline core is the modulation of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a key process in the inflammatory response and is implicated in a range of diseases, including inflammatory bowel disease. nih.gov Research has identified a novel 8-hydroxyquinoline derivative as a potent inhibitor of NLRP3 inflammasome activation. nih.gov This derivative was found to disrupt crucial protein-protein interactions necessary for the assembly and activation of the inflammasome complex, including NEK7-NLRP3, NLRP3-NLRP3, NLRP3-ASC, and ASC-ASC interactions. nih.gov Given that the 8-hydroxyquinoline moiety is central to this activity, it is plausible that this compound could serve as a foundational structure for developing new and specific NLRP3 inflammasome inhibitors.

The quinazolin-4(3H)-one core, on the other hand, has been identified as a privileged scaffold in the design of various enzyme inhibitors. For instance, derivatives of this structure have been synthesized and shown to act as potent inhibitors of thermolysin, a zinc metalloproteinase. organic-chemistry.org Furthermore, the quinazolin-4(3H)-one framework is a key component in the design of inhibitors for soluble epoxide hydrolase, an enzyme implicated in blood pressure regulation and inflammation. nih.gov The anti-inflammatory potential of this scaffold is further underscored by the discovery of derivatives that exhibit significant anti-inflammatory properties and can suppress neuroinflammation by blocking key signaling pathways such as MAPK/JNK and NF-κB. nih.gov

The development of multifunctional ligands for neurodegenerative diseases represents another exciting frontier. The 8-hydroxyquinoline scaffold has been integral to the design of compounds that can simultaneously inhibit multiple targets relevant to diseases like Alzheimer's. For example, 8-hydroxyquinolylnitrones have been developed as potent inhibitors of both cholinesterases and monoamine oxidases, in addition to acting as antioxidants and metal chelators. nih.gov

The application of chemical proteomics to identify the cellular targets of bioactive molecules is a rapidly advancing field. nih.gov The this compound scaffold, with its potential for diverse biological activities, is an ideal candidate for the development of chemical probes. By functionalizing this core structure with reporter tags, researchers can "fish" for its interacting protein partners within a cellular context, thereby elucidating its mechanism of action and identifying novel therapeutic targets. nih.gov

Finally, the field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The quinazolin-4(3H)-one scaffold, with its established ability to be chemically modified and its potential to bind to various protein targets, could serve as a versatile building block in the design and synthesis of novel PROTACs for a range of diseases.

Interactive Data Table of Investigated Biological Activities

ScaffoldBiological Target/ProcessKey Findings
8-Hydroxyquinoline DerivativeNLRP3 InflammasomePotent inhibition of activation by disrupting protein-protein interactions. nih.gov
Quinazolin-4(3H)-one DerivativesThermolysinInhibition of a zinc metalloproteinase. organic-chemistry.org
Quinazolin-4(3H)-one DerivativesSoluble Epoxide HydrolasePotent inhibition, suggesting a role in managing blood pressure and inflammation. nih.gov
Quinazolin-4(3H)-one DerivativesNeuroinflammationSuppression of pro-inflammatory pathways (MAPK/JNK and NF-κB). nih.gov
8-HydroxyquinolylnitronesMultifunctional (Neurodegeneration)Inhibition of cholinesterases and monoamine oxidases, with antioxidant and metal-chelating properties. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Hydroxyquinazoline-4(3H)-one derivatives with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) to minimize side products. For example, microwave-assisted synthesis (280 W, 4 min) significantly improves yield and reduces reaction time compared to conventional heating . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Confirm purity using TLC (Rf comparison) and HPLC (≥95% peak area) .

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodology : Employ multiparametric spectroscopic analysis:

  • IR : Confirm carbonyl (C=O) stretches at ~1649–1713 cm⁻¹ and hydroxyl (O–H) bands at ~3431 cm⁻¹ .
  • NMR : Use ¹H-NMR (e.g., aromatic protons at δ 7.4–8.4 ppm) and ¹³C-NMR (quinazolinone C=O at ~167 ppm) for structural assignment. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotope patterns (e.g., brominated derivatives show ⁷⁹Br/⁸¹Br splits) .

Q. What strategies improve solubility and stability of this compound in biological assays?

  • Methodology :

  • Solubility : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation.
  • Stability : Assess pH-dependent degradation (e.g., UV-Vis at λmax = 270–320 nm) and store compounds at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted therapies?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂ at C8) to enhance electrophilic reactivity for kinase inhibition. Compare IC₅₀ values in enzyme assays (e.g., USP7 inhibition: IC₅₀ = 0.595–5.048 μM for C9/C19 derivatives) .
  • Scaffold Hybridization : Fuse with pyrazolinone or triazole rings to improve binding to hydrophobic pockets (e.g., MDM2-p53 interaction) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound-based therapeutics?

  • Methodology :

  • Zebrafish Models : Assess acute toxicity (LC₅₀) and tumor xenograft efficacy (e.g., MGC-803 gastric cancer cells) at 80 mg/kg doses. Monitor body weight changes and survival rates over 14 days .
  • Rodent Models : Conduct bioavailability studies (oral vs. intravenous) with plasma LC-MS/MS analysis. Calculate AUC and half-life (t₁/₂) to optimize dosing regimens .

Q. How can computational methods predict the binding affinity of this compound derivatives to therapeutic targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with USP7 Met407). Validate with molecular dynamics (MD) simulations (100 ns trajectories) .
  • QSAR : Develop regression models (e.g., PLS, Random Forest) using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodology :

  • Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR).
  • Pharmacokinetic Profiling : Measure tissue distribution and metabolite formation (e.g., hydroxylation via CYP3A4) to explain reduced efficacy .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of this compound derivatives for CNS applications?

  • Methodology :

  • Lipophilicity Optimization : Aim for logP = 2–3 and ≤5 H-bond donors. Introduce fluorine or methyl groups to improve passive diffusion.
  • P-gp Efflux Inhibition : Co-administer with elacridar (P-gp inhibitor) in MDCK-MDR1 assays to assess BBB penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.